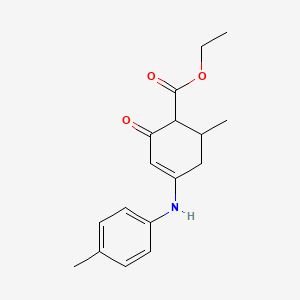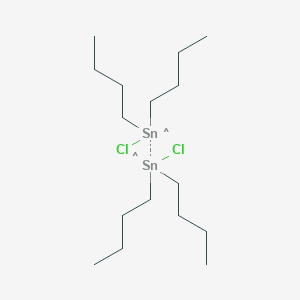
Biguanide, 1-(p-sulfamoylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biguanide, 1-(p-sulfamoylphenyl)-, is an organic compound that belongs to the biguanide family This compound is characterized by the presence of a biguanide moiety linked to a phenyl group substituted with a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biguanide, 1-(p-sulfamoylphenyl)-, typically involves the condensation of cyanoguanidine with an appropriate aniline derivative. One common method includes the reaction of cyanoguanidine with p-sulfamoylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the biguanide linkage.
Industrial Production Methods
Industrial production of biguanide compounds often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Biguanide, 1-(p-sulfamoylphenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial properties and potential use as an antibacterial and antifungal agent.
Medicine: Biguanides, in general, are well-known for their use in the treatment of diabetes. This compound, in particular, has shown promise in preclinical studies for its potential anticancer properties.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial activity.
Mechanism of Action
The mechanism of action of biguanide, 1-(p-sulfamoylphenyl)-, involves several molecular targets and pathways:
Mitochondrial Inhibition: Similar to other biguanides, this compound can inhibit mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK).
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes, leading to cell death.
Anticancer Properties: The inhibition of mitochondrial respiration and activation of AMPK can induce metabolic stress in cancer cells, leading to apoptosis and reduced tumor growth.
Comparison with Similar Compounds
Biguanide, 1-(p-sulfamoylphenyl)-, can be compared with other biguanides such as metformin, phenformin, and buformin:
Metformin: Widely used in the treatment of type 2 diabetes, metformin is known for its safety profile and efficacy in lowering blood glucose levels.
Phenformin: Although effective, phenformin was withdrawn from the market due to its association with lactic acidosis.
Buformin: Similar to phenformin, buformin was also withdrawn due to safety concerns.
The uniqueness of biguanide, 1-(p-sulfamoylphenyl)-, lies in its specific structural features and the presence of the sulfamoyl group, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
4751-94-4 |
|---|---|
Molecular Formula |
C8H13ClN6O2S |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H12N6O2S.ClH/c9-7(10)14-8(11)13-5-1-3-6(4-2-5)17(12,15)16;/h1-4H,(H2,12,15,16)(H6,9,10,11,13,14);1H |
InChI Key |
IRYYQEPFNMBPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)

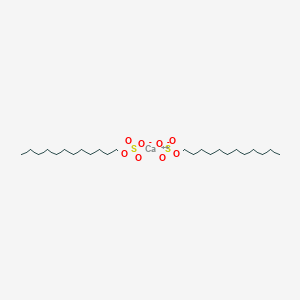
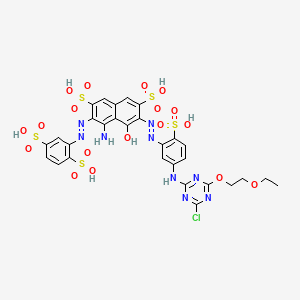
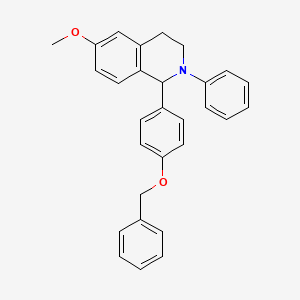
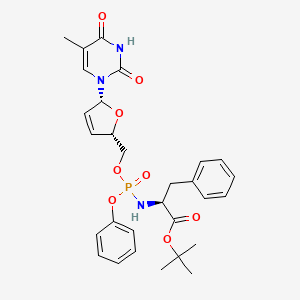
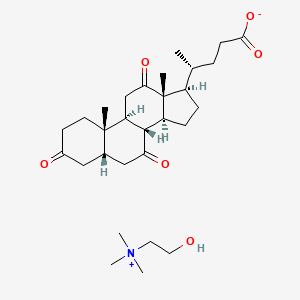
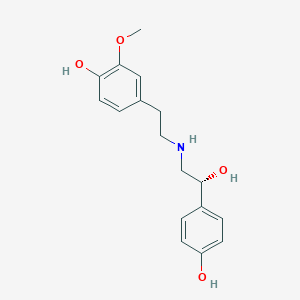
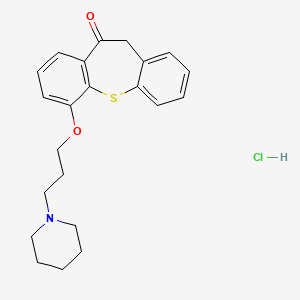
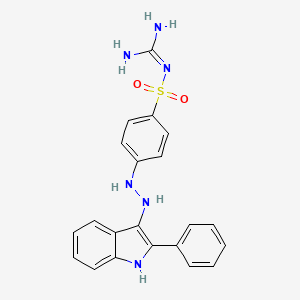
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
